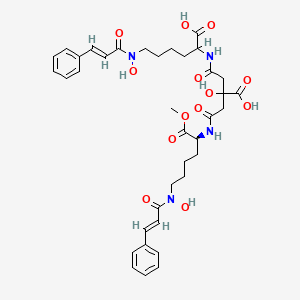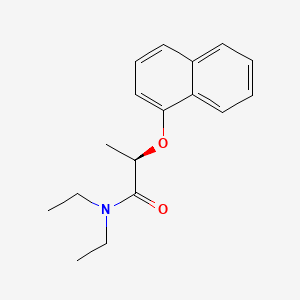
Desmethyltamoxifen
Vue d'ensemble
Description
N-Desmethyltamoxifen, also known as ICI-55,548, is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is considered the major active form of tamoxifen in the body .
Synthesis Analysis
N-Desmethyltamoxifen is a metabolite of tamoxifen and is formed through the enzymatic product of CYP2D6 . The ratio of endoxifen to N-desmethyltamoxifen was found to increase over time, suggesting an increase in endoxifen synthesis .Molecular Structure Analysis
The molecular formula of N-Desmethyltamoxifen is C25H27NO, and its molecular weight is 357.49 g/mol .Physical And Chemical Properties Analysis
N-Desmethyltamoxifen has a molecular weight of 357.49 g/mol. .Applications De Recherche Scientifique
Tamoxifen Metabolite
N-Desmethyltamoxifen is a major metabolite of Tamoxifen . Tamoxifen is a standard endocrine therapy for the prevention and treatment of steroid hormone receptor–positive breast cancer . It requires enzymatic activation by cytochrome P450 (CYP) enzymes for the formation of active metabolites .
Role in Pharmacogenomics
Pharmacogenomics of Tamoxifen has become a major area of interest, owing to its potential to predict a breast cancer patient’s treatment outcome before the initiation of treatment . The major metabolite N-desmethyltamoxifen is formed by N- demethylation, which is catalyzed mainly by CYP3A4 and CYP3A5, with small contribution by CYP2D6, CYP1A2, CYP2C9 .
Impact on Tamoxifen Efficacy
There is a possibility that other drug-metabolizing enzymes and even nonmetabolic factors can influence tamoxifen efficacy . This suggests that N-Desmethyltamoxifen could play a role in the effectiveness of Tamoxifen therapy.
Role in Tamoxifen Therapy
The polymorphic CYP2D6 is the key enzyme in this biotransformation, and recent mechanistic, pharmacologic, and clinical evidence suggests that genetic variants and drug interaction by CYP2D6 inhibitors influence the plasma concentrations of active tamoxifen metabolites and the outcomes of tamoxifen-treated patients .
Potential Therapeutic Agent
N-Desmethyltamoxifen has been evaluated as a potential therapeutic agent against multidrug-resistant Escherichia coli and Acinetobacter baumannii . This suggests that it could have applications in the treatment of bacterial infections.
Role in Drug Repurposing
The use of N-Desmethyltamoxifen in the treatment of bacterial infections represents a repurposing approach, which could shorten the time required to obtain a new effective treatment against multidrug-resistant bacterial infections .
Mécanisme D'action
Target of Action
N-Desmethyltamoxifen is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM) . The primary target of N-Desmethyltamoxifen is the estrogen receptor . This receptor plays a crucial role in the growth and development of estrogen receptor-positive tumors .
Mode of Action
N-Desmethyltamoxifen interacts with its target, the estrogen receptor, by binding to it . This binding inhibits the growth and promotes apoptosis in estrogen receptor-positive tumors . N-Desmethyltamoxifen is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .
Biochemical Pathways
The metabolism of N-Desmethyltamoxifen into endoxifen involves the cytochrome P450 enzyme system . This system plays a significant role in drug metabolism and bioactivation . The metabolites of N-Desmethyltamoxifen, including endoxifen, contribute to the antitumor effect of tamoxifen .
Pharmacokinetics
The pharmacokinetics of N-Desmethyltamoxifen involve its metabolism into endoxifen by the cytochrome P450 enzyme system . This system is primarily attributable to the action of CYP3A4 and CYP2D6 . The metabolites of N-Desmethyltamoxifen, including endoxifen, are present in high levels in both the plasma and the tumor tissues .
Result of Action
The result of N-Desmethyltamoxifen’s action is the inhibition of growth and promotion of apoptosis in estrogen receptor-positive tumors . This is achieved through the activation of caspases and induction of apoptosis within the tumors . The metabolites of N-Desmethyltamoxifen, including endoxifen, contribute to this antitumor effect .
Action Environment
The action of N-Desmethyltamoxifen can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of the cytochrome P450 enzyme system, thereby influencing the metabolism of N-Desmethyltamoxifen . Additionally, factors such as the patient’s body mass index can influence the pharmacokinetics of N-Desmethyltamoxifen .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2/h4-17,26H,3,18-19H2,1-2H3/b25-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCDZSEEAUOHN-IZHYLOQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315924 | |
| Record name | Desmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyltamoxifen | |
CAS RN |
31750-48-8 | |
| Record name | Desmethyltamoxifen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31750-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethyltamoxifen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031750488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethyltamoxifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-DESMETHYLTAMOXIFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOJ759O35C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Desmethyltamoxifen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















